
N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract .
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor . Upon administration, it binds to the receptor and modulates its activity The exact nature of this modulation (ie
Biochemical Pathways
The MRGPRX2 receptor mediates several disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD . The modulation of this receptor by the compound could potentially affect these pathways and their downstream effects.
Result of Action
The modulation of the MRGPRX2 receptor by the compound could potentially alleviate the symptoms of the disorders mediated by this receptor . The molecular and cellular effects of the compound’s action would depend on the nature of its modulation of the receptor and the specific biochemical pathways affected.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Indole Derivative : The indole moiety is synthesized through standard organic reactions involving indole derivatives.
- Thiophene Incorporation : The thiophene ring is introduced using thiophene derivatives, which are reacted under controlled conditions to ensure the formation of the desired product.
- Final Coupling : The morpholine and carboxamide functionalities are added in the final step, leading to the formation of the target compound.
Biological Activity
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have shown that compounds related to this structure exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated an IC50 value in the micromolar range against HepG2 cells, indicating its potential effectiveness in liver cancer treatment. Specifically, it was noted that the compound induced apoptosis through caspase activation pathways, particularly caspase-8 and caspase-3 .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
HeLa | 17.65 ± 1.54 | Induction of PARP cleavage |
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been reported to exhibit antimicrobial activities:
- Broad-Spectrum Activity : Some related compounds have shown dual inhibition against COX enzymes and have been effective against bacterial strains . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.
Case Studies
Several case studies illustrate the biological impact of compounds similar to this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a time-dependent increase in apoptotic markers such as PARP cleavage and caspase activation .
- Antitumor Efficacy : Another investigation highlighted that related indole-based compounds exhibited potent antitumor effects against colon and lung cancers, suggesting a broader applicability for this class of compounds .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19-13-26-12-18(23(19)11-15-4-3-9-27-15)20(25)21-8-7-14-10-22-17-6-2-1-5-16(14)17/h1-6,9-10,18,22H,7-8,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGVODUPXRUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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